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Compound of Interest

Compound Name: 2-Bromo-3'-chloropropiophenone

Cat. No.: B015139

A comprehensive analysis of the synthesis, characterization, and biological implications of key
C9HB8BTrCIO isomers, providing researchers, scientists, and drug development professionals
with a foundational resource for further investigation.

The molecular formula COH8BrCIO represents a group of halogenated propiophenone
derivatives that serve as versatile intermediates in organic synthesis, most notably in the
pharmaceutical industry. This technical guide offers an in-depth exploration of the most
prominent isomers, with a primary focus on 2-Bromo-3'-chloropropiophenone, a key starting
material in the synthesis of the antidepressant bupropion. This document provides a
consolidated overview of their chemical properties, detailed synthetic protocols, comprehensive
spectroscopic data, and insights into their biological activities, including a notable genotoxic
profile.

Physicochemical Properties of CO9H8BrCIO Isomers

The isomers of C9H8BrCIO are typically crystalline solids or oils at room temperature, with their
physical properties influenced by the substitution pattern of the halogen atoms on the aromatic

ring and the position of the bromine atom on the propiophenone side chain. These compounds

are generally soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane.
[1][2][3] Below is a summary of the key physicochemical data for the most common isomers.
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2-Bromo-1-(4-
2-Bromo-3'-
Property . chlorophenyl)propan-1-
chloropropiophenone
one
2-bromo-1-(3-
2-bromo-1-(4-
IUPAC Name chlorophenyl)propan-1-one[4]
5] chlorophenyl)propan-1-one[6]
CAS Number 34911-51-8[4][5] 877-37-2[6]
Molecular Weight 247.52 g/mol [2] 247.51 g/mol [6]
Yellow to brown colored liquid White to off-white crystalline
Appearance . .
or pale yellow solid[1][7] solid
Boiling Point 148-148.5 °C at 9 Torr[2] Not readily available
Density 1.532 g/cm3[2] Not readily available
Soluble in acetonitrile, ) )
- ) Soluble in common organic
Solubility chloroform, dichloromethane,

ethyl acetate[2][3]

solvents

Synthesis and Experimental Protocols

The most common synthetic route to C9H8BrCIO isomers is the a-bromination of the

corresponding chloropropiophenone precursor.[8] This electrophilic substitution reaction can be

achieved using various brominating agents, with bromine (Brz) and N-bromosuccinimide (NBS)

being the most frequently employed. The choice of reagents and reaction conditions can

influence the yield and purity of the final product.

General Experimental Protocol for the Synthesis of 2-
Bromo-3'-chloropropiophenone

This protocol describes a common method for the synthesis of 2-Bromo-3'-

chloropropiophenone from 3'-chloropropiophenone.

Materials:

» 3'-chloropropiophenone
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N-bromosuccinimide (NBS)

p-toluenesulfonic acid monohydrate (p-TSA)

Acetonitrile

Water

Toluene

Procedure:

To a solution of 3'-chloropropiophenone (1.0 mol) in acetonitrile, add p-toluenesulfonic acid
monohydrate (0.1 mol).

To this mixture, add N-bromosuccinimide (1.1 mol) portion-wise at 20-25 °C.

Heat the reaction mixture to 60-65 °C and stir for 2 hours, monitoring the reaction progress
by thin-layer chromatography (TLC).[9]

After completion, cool the reaction mixture to 20-25 °C.
Add water and toluene to the reaction mixture and stir for 15 minutes.
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain crude 2-Bromo-3'-
chloropropiophenone.

The crude product can be further purified by column chromatography or recrystallization.

A visual representation of the synthesis workflow is provided below.
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A generalized workflow for the synthesis and purification of 2-Bromo-3'-
chloropropiophenone.

Spectroscopic Data and Characterization

The structural elucidation of C9H8BrCIO isomers relies on a combination of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

NMR Spectroscopy

1H NMR: The proton NMR spectrum of 2-Bromo-3'-chloropropiophenone is expected to
show characteristic signals for the aromatic protons, the methine proton at the a-position, and
the methyl protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-
8.0 ppm. The methine proton (CH-Br) will be a quartet due to coupling with the adjacent methyl
group, appearing around 5.3 ppm. The methyl protons will be a doublet, coupling with the
methine proton, at approximately 1.9 ppm.

13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~193
ppm), the aromatic carbons (125-135 ppm), the carbon bearing the bromine atom (~41 ppm),
and the methyl carbon (~20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a typical C9H8BrCIO isomer will exhibit a strong absorption band for the
carbonyl (C=0) stretching vibration in the region of 1680-1700 cm~*. Other characteristic peaks
include those for C-H stretching of the aromatic ring (around 3000-3100 cm~1) and the aliphatic
chain (around 2850-2950 cm™1), as well as C=C stretching of the aromatic ring (1400-1600
cm~1). The C-Br and C-ClI stretching vibrations are typically found in the fingerprint region
(below 800 cm—1).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of C9H8BrCIO will show a molecular ion peak
(M*) at m/z 246 and 248, with a characteristic isotopic pattern due to the presence of bromine
("°Br and &1Br) and chlorine (3*>Cl and 3’Cl) isotopes. Common fragmentation patterns involve

the loss of Br, Cl, and the cleavage of the side chain.
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Biological Activity and Genotoxicity

While primarily utilized as synthetic intermediates, some C9H8BrCIO isomers have been
investigated for their biological effects. Of particular significance is the documented genotoxicity
of 2-Bromo-3'-chloropropiophenone (BCP), an impurity found in the drug bupropion.

A study published in "Toxicology and Applied Pharmacology" revealed that BCP is mutagenic,
clastogenic (causing chromosomal damage), and aneugenic (causing changes in chromosome
number).[10] The genotoxicity is mediated through the generation of reactive oxygen species
(ROS), which can induce cellular damage.

Genotoxicity Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay):

e Principle: This test uses several strains of Salmonella typhimurium with mutations in the
histidine operon, rendering them unable to synthesize histidine. A substance is considered
mutagenic if it causes a significant increase in the number of revertant colonies that can
grow on a histidine-deficient medium.

» Methodology:

o Various concentrations of BCP were incubated with Salmonella strains TA100 and
TA1535, both with and without a metabolic activation system (S9 mix from rat liver).

o The mixture was plated on minimal glucose agar plates.
o After incubation, the number of revertant colonies was counted.

e Results: BCP was found to be mutagenic in both TA100 and TA1535 strains, particularly with
S9 metabolic activation, indicating that its metabolites are the primary mutagenic agents.[10]

In Vitro Micronucleus Assay:

e Principle: This assay detects chromosomal damage by identifying micronuclei, which are
small, extranuclear bodies formed from chromosome fragments or whole chromosomes that
lag behind during cell division.
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o Methodology:

o Human lymphoblastoid TK6 cells were treated with various concentrations of BCP, with
and without S9 activation.

o The cells were then treated with cytochalasin B to block cytokinesis, resulting in
binucleated cells.

o The frequency of micronuclei in binucleated cells was scored.

e Results: BCP induced a significant, concentration-dependent increase in the frequency of
micronuclei, confirming its clastogenic and aneugenic potential.[10]

The proposed mechanism of BCP-induced genotoxicity involves its metabolic activation,
leading to the formation of reactive metabolites that generate ROS. This oxidative stress can
then lead to DNA damage, chromosomal aberrations, and mutations.
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Proposed signaling pathway for the genotoxicity of 2-Bromo-3'-chloropropiophenone (BCP).

Conclusion

The isomers of COH8BrCIO, particularly 2-Bromo-3'-chloropropiophenone, are of significant
interest to the chemical and pharmaceutical industries due to their utility as synthetic building
blocks. This guide provides a foundational understanding of their chemical properties,
synthesis, and characterization. Furthermore, the documented genotoxicity of 2-Bromo-3'-
chloropropiophenone highlights the importance of thorough toxicological evaluation of
synthetic intermediates and impurities in drug development. The detailed protocols and data
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presented herein are intended to support further research and development in this area,
encouraging both the efficient utilization of these compounds and a comprehensive
understanding of their potential biological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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